

Spectroscopic Analysis of N-(5-Bromopyridin-2-YL)pivalamide: A Technical Guide

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Compound of Interest

Compound Name: N-(5-Bromopyridin-2-YL)pivalamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(5-Bromopyridin-2-YL)pivalamide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a detailed analysis based on closely related structural analogs and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this and similar compounds.

Chemical Structure and Properties

N-(5-Bromopyridin-2-YL)pivalamide belongs to the class of pivalamide-substituted bromopyridines. Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a pivalamide group at the 2-position.

Molecular Formula: $C_{10}H_{13}BrN_2O$

Molecular Weight: 257.13 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **N-(5-Bromopyridin-2-yl)pivalamide** and its close isomers. This comparative presentation allows for a more informed analysis and interpretation of experimentally obtained spectra.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromopyridin-3-yl)pivalamide	CDCl ₃	8.69 (dd, J = 8.1, 1.6 Hz, 1H), 8.07 (dd, J = 4.6, 1.6 Hz, 1H), 8.02 (br s, 1H, NH), 7.26 (dd, J = 8.1, 4.7 Hz, 1H), 1.35 (s, 9H)
N-(5-Bromopyridin-2-yl)pivalamide (Predicted)*	CDCl ₃	~8.3 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.5 (d, 1H, H3), ~8.0 (br s, 1H, NH), ~1.3 (s, 9H, C(CH ₃) ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromopyridin-3-yl)pivalamide	CDCl ₃	177.4 (C=O), 144.4, 133.8, 133.5, 128.6, 123.7, 40.3 (C(CH ₃) ₃), 27.6 (C(CH ₃) ₃)
N-(5-Bromopyridin-2-yl)pivalamide (Predicted)*	CDCl ₃	~177 (C=O), ~152 (C2), ~148 (C6), ~140 (C4), ~115 (C5), ~112 (C3), ~40 (C(CH ₃) ₃), ~27 (C(CH ₃) ₃)

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Prep	Key Absorptions (cm ⁻¹)
Related Amide Compounds	KBr pellet	~3300-3400 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, amide I), ~1580 (C=C and C=N stretch, aromatic), ~1530 (N-H bend, amide II), ~800-900 (C-H bend, aromatic)

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)
N-(2-Bromopyridin-3-yl)pivalamide	ESI or CI	258.0/260.0 (due to bromine isotopes ⁷⁹ Br and ⁸¹ Br)
N-(5-Bromopyridin-2-yl)pivalamide*	ESI or CI	258.0/260.0 (due to bromine isotopes ⁷⁹ Br and ⁸¹ Br)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
 - Collect 16-32 scans for a good signal-to-noise ratio.
 - Perform a background scan of the empty sample holder or ATR crystal.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

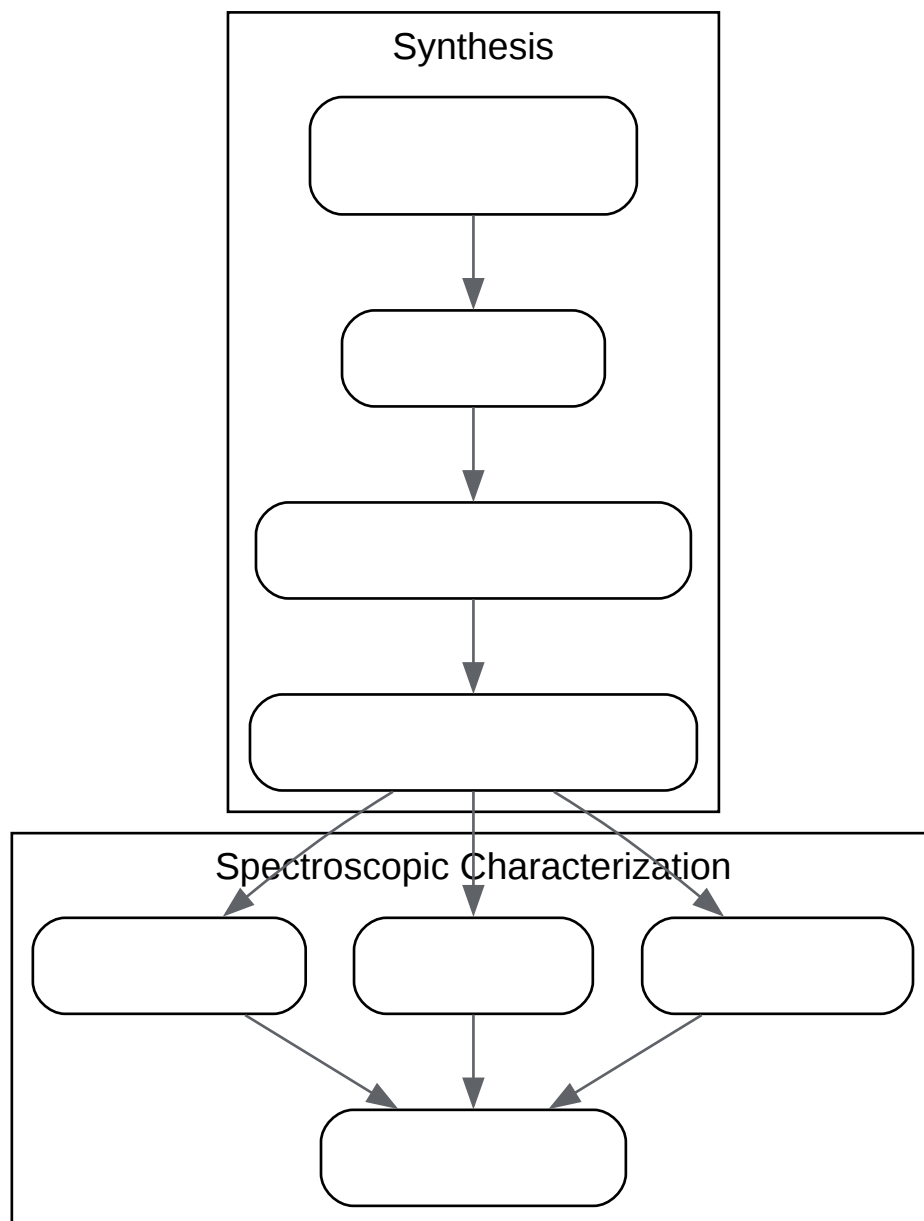
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the analysis of **N-(5-Bromopyridin-2-yl)pivalamide**.

Caption: Molecular structure of **N-(5-Bromopyridin-2-yl)pivalamide**.

General Workflow for Synthesis and Spectroscopic Characterization



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